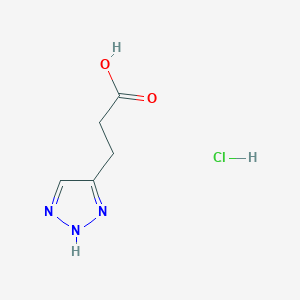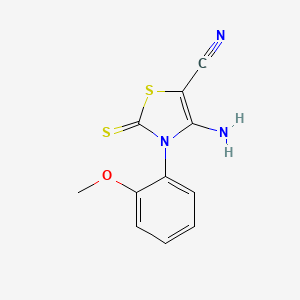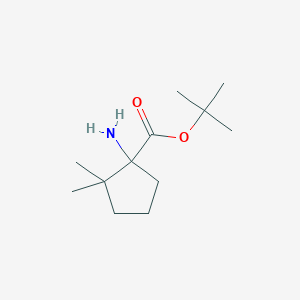
Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate, also known as tert-leucine, is a non-proteinogenic amino acid. This compound has gained significant attention in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is not fully understood. However, it is believed that the unique structural properties of this compound contribute to its ability to enhance the stability and bioactivity of peptides. Tert-leucine has also been shown to interact with biological membranes, potentially affecting cellular processes.
Biochemical and Physiological Effects:
Tert-leucine has been shown to have a variety of biochemical and physiological effects. In one study, this compound was found to enhance the stability of a peptide sequence, leading to increased bioactivity. Tert-leucine has also been shown to interact with biological membranes, potentially affecting cellular processes. Additionally, this compound has been found to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate in lab experiments is its unique structural properties, which can enhance the stability and bioactivity of peptides. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research involving Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate. One potential area of study is the development of novel drug delivery systems using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of peptide chemistry. Finally, the antioxidant properties of this compound may have potential therapeutic applications, and further research in this area is warranted.
Conclusion:
This compound, or this compound, is a non-proteinogenic amino acid with unique structural properties that have gained significant attention in scientific research. Its potential applications in the field of peptide chemistry, drug delivery systems, and organic synthesis make it a valuable tool for researchers. While further research is needed to fully understand the mechanism of action and potential applications of this compound, its unique properties make it a promising area of study for the future.
Métodos De Síntesis
Tert-leucine can be synthesized through a multistep process, starting with the reaction of tert-butyl acrylate with methylmagnesium bromide to form tert-butyl 2-methyl-3-oxobutanoate. This intermediate is then reacted with cyclopentanone to form tert-butyl 1-cyclopentanone-2-methyl-3-oxobutanoate. The final step involves the reaction of this intermediate with ammonia to form tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-leucine has been used in a variety of scientific research studies. One notable application is in the field of peptide chemistry, where Tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate has been incorporated into peptide sequences to enhance their stability and bioactivity. Tert-leucine has also been used in the development of novel drug delivery systems and as a building block for the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
tert-butyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)12(13)8-6-7-11(12,4)5/h6-8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYCBIZTJQTLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)OC(C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)
![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)
![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)
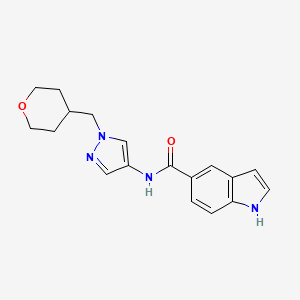
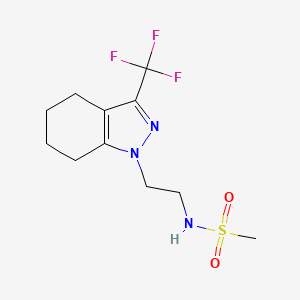
![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)
